S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride
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Overview
Description
S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride: is a chemical compound with the molecular formula C15H17Cl2NO2S and a molecular weight of 346.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and a thienylamino group, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride involves several steps. One common method includes the reaction of 2-chlorophenylacetic acid with thienylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to maximize yield and purity. The industrial production process is designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A well-known antiplatelet drug with a similar structure.
Ticlopidine: Another antiplatelet agent with structural similarities.
Prasugrel: A third antiplatelet drug with a related chemical structure.
Uniqueness
S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17Cl2NO2S |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-15(14(18)19,12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11;/h2-7,10,17H,8-9H2,1H3,(H,18,19);1H |
InChI Key |
SPKSLJVMZVRFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)O)NCCC2=CC=CS2.Cl |
Origin of Product |
United States |
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